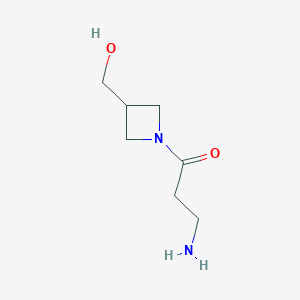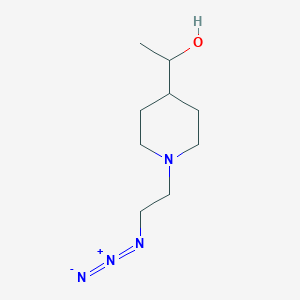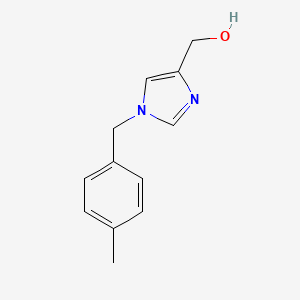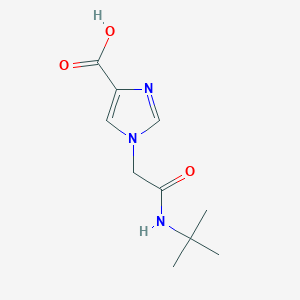
1-(3-(Hidroximetil)azetidin-1-il)-3-aminopropan-1-ona
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one” is 141.17 . The InChI code is 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Aplicaciones Científicas De Investigación
Sustancias que sustituyen a los aminoácidos
Las azetidinas, como la 1-(3-(Hidroximetil)azetidin-1-il)-3-aminopropan-1-ona, se consideran notables por su idoneidad como sustancias que sustituyen a los aminoácidos . Esto significa que pueden utilizarse para imitar la estructura y la función de los aminoácidos en los sistemas biológicos, lo que puede ser útil en el desarrollo de nuevos fármacos y terapias .
Química peptidomimética
El potencial del compuesto en la química peptidomimética también es notable . Los peptidomiméticos son compuestos que imitan la estructura y la función de los péptidos y tienen un potencial significativo en el descubrimiento y el desarrollo de fármacos .
Química de los ácidos nucleicos
Las azetidinas también tienen posibles aplicaciones en la química de los ácidos nucleicos . Podrían utilizarse para crear análogos de los ácidos nucleicos, lo que podría ayudar en el estudio de la estructura y la función del ADN y el ARN .
Procesos catalíticos
Las azetidinas también se utilizan en varios procesos catalíticos, incluidas las adiciones de Henry, Suzuki, Sonogashira y Michael . Estas reacciones son fundamentales en la química orgánica y se utilizan ampliamente en la síntesis de diversos compuestos orgánicos .
Reacciones de apertura y expansión del anillo
Las azetidinas representan una clase importante de compuestos tensos, lo que las convierte en excelentes candidatas para las reacciones de apertura y expansión del anillo . Estas reacciones se pueden utilizar para crear una amplia variedad de otros compuestos, ampliando las posibilidades de la síntesis química .
Síntesis de derivados de aminoácidos heterocíclicos
El compuesto se puede utilizar en la síntesis de nuevos derivados de aminoácidos heterocíclicos que contienen anillos de azetidina . Este proceso implica una reacción de Horner–Wadsworth–Emmons catalizada por DBU, seguida de una adición aza-Michael con NH-heterociclos .
Reacción de acoplamiento cruzado de Suzuki–Miyaura
El compuesto se puede utilizar en la reacción de acoplamiento cruzado de Suzuki–Miyaura . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para sintetizar enlaces carbono-carbono .
Subunidad de farmacoforo
La azetidina en moléculas aza-heterocíclicas, como la this compound, se utiliza como subunidad de farmacoforo para una amplia variedad de productos naturales y sintéticos que exhiben una variedad de actividades biológicas . Esto la convierte en una herramienta valiosa en el desarrollo de nuevos fármacos y terapias .
Estas son solo algunas de las muchas aplicaciones potenciales de “this compound” en la investigación científica. Es un compuesto versátil con un inmenso potencial para descubrimientos innovadores y avances en diversos campos.
Safety and Hazards
Mecanismo De Acción
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.
Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟
Análisis Bioquímico
Biochemical Properties
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity and thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biochemical activity over extended periods . Under different conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce lasting changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, it may act as a substrate for certain enzymes, undergoing biochemical transformations that produce active metabolites. These interactions can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. The compound’s involvement in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues also determines its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence cellular energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Propiedades
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSSIJTWXGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















